molecular formula C20H19N2NaO3 B12794688 Benzoic acid, 4-(hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl-, monosodium salt, (+)- CAS No. 122331-78-6

Benzoic acid, 4-(hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl-, monosodium salt, (+)-

Cat. No.: B12794688
CAS No.: 122331-78-6
M. Wt: 358.4 g/mol
InChI Key: HRUWEADDSLYBSH-FSRHSHDFSA-M
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Description

Benzoic acid, 4-(hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl-, monosodium salt, (+)- is an organic compound that features a benzoic acid core substituted with an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by further reactions to introduce the hydroxy and methyl groups. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different hydroxy or methyl derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(1H-imidazol-1-ylmethyl)-: Similar structure but lacks the hydroxy and additional methyl groups.

    Benzoic acid, 4-(hydroxyphenyl)-: Similar core structure but different substituents.

Uniqueness

The unique combination of the imidazole ring, hydroxy group, and methyl groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

122331-78-6

Molecular Formula

C20H19N2NaO3

Molecular Weight

358.4 g/mol

IUPAC Name

sodium;4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoate

InChI

InChI=1S/C20H20N2O3.Na/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3;/h4-11,19,23H,1-3H3,(H,24,25);/q;+1/p-1/t19-;/m1./s1

InChI Key

HRUWEADDSLYBSH-FSRHSHDFSA-M

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)[C@H](C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+]

Origin of Product

United States

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